molecular formula C22H18FN3O3S B2974980 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide CAS No. 1170943-88-0

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide

Cat. No. B2974980
CAS RN: 1170943-88-0
M. Wt: 423.46
InChI Key: GVFKAXFTJJOLNW-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, a class of organic compounds that are often used in the development of pharmaceuticals . The presence of a fluorophenyl group suggests that it may have unique properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their ability to penetrate biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would allow for the determination of the positions of the atoms in the molecule and the angles between the bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a quinazolinone derivative, it may undergo reactions typical of other compounds in this class .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds with structural similarities to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide have been extensively studied for their potential therapeutic benefits. For example, sulfonamide and sulfonyl compounds are highlighted for their inhibitory effects on enzymes like phenylethanolamine N-methyltransferase (PNMT), crucial for developing treatments for conditions related to neurotransmitter imbalances (Grunewald et al., 2006). Additionally, compounds with quinazolinone structures have been evaluated for their anti-inflammatory and analgesic properties, showcasing the chemical framework's potential in designing new therapeutic agents (Farag et al., 2012).

Biomolecular Sensing

In the field of biomolecular sensing, derivatives of quinazolinones and related structures have been designed as fluorescent probes for detecting biological molecules or conditions. For instance, a study developed a highly sensitive fluorescent probe for detecting DTT, a reducing agent important in biochemistry, demonstrating the utility of these compounds in biological assays and medical diagnostics (Sun et al., 2018).

Material Science

In material science, the synthesis and application of compounds with sulfonamide groups have contributed to the development of advanced materials. One study discussed the creation of electrophoretic and biocompatible poly(2-oxazolines), initiated by perfluoroalkanesulfoneimides, for potential use in biomedical applications, such as drug delivery systems and tissue engineering (Hayashi & Takasu, 2015).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its structure, improve its synthesis, and investigate its mechanism of action .

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its fluorophenyl and dihydroquinazolin groups .

Cellular Effects

The cellular effects of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide are currently unknown. It is plausible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. These effects could be mediated through the compound’s interactions with cellular biomolecules .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is possible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and influence its localization or accumulation .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFKAXFTJJOLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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